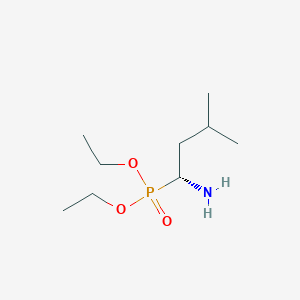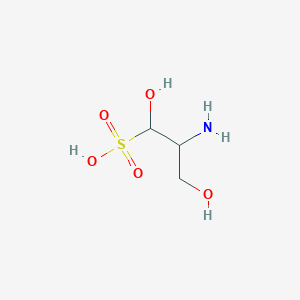
(R)-1-Amino-3-methylbutylphosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-3-methylbutylphosphonic acid diethyl ester is an organic compound that belongs to the class of phosphonic acid esters This compound is characterized by the presence of a phosphonic acid group esterified with diethyl groups and an amino group attached to a chiral carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester typically involves the esterification of phosphonic acid derivatives. One common method is the Steglich esterification, which employs carbodiimide coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) and a solvent such as dichloromethane . The reaction conditions are generally mild, and the process is efficient in forming the ester bond.
Industrial Production Methods
On an industrial scale, the production of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-3-methylbutylphosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Amino alcohols.
Substitution: Alkylated phosphonic acid esters.
Scientific Research Applications
®-1-Amino-3-methylbutylphosphonic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid ester can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-1-Amino-3-methylbutylphosphonic acid: Lacks the ester groups but has similar biological activity.
Diethyl phosphonate: Similar ester groups but lacks the amino group.
Aminoethylphosphonic acid: Contains an amino group and a phosphonic acid group but differs in the carbon chain length.
Uniqueness
®-1-Amino-3-methylbutylphosphonic acid diethyl ester is unique due to its combination of an amino group, a chiral center, and phosphonic acid ester groups. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
159171-46-7 |
|---|---|
Molecular Formula |
C9H22NO3P |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
(1R)-1-diethoxyphosphoryl-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9(10)7-8(3)4/h8-9H,5-7,10H2,1-4H3/t9-/m1/s1 |
InChI Key |
TVBLDWTXOYRRKF-SECBINFHSA-N |
Isomeric SMILES |
CCOP(=O)([C@H](CC(C)C)N)OCC |
Canonical SMILES |
CCOP(=O)(C(CC(C)C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)




![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)




